3-(5-Bromo-2-thienyl)-2-chloro-1-propene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-(2-chloroprop-2-enyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClS/c1-5(9)4-6-2-3-7(8)10-6/h2-3H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQNTNDDGWOMDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(S1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategic Approaches for 3 5 Bromo 2 Thienyl 2 Chloro 1 Propene
Retrosynthetic Analysis and Precursor Design Considerations
Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com For 3-(5-bromo-2-thienyl)-2-chloro-1-propene, the most logical disconnection is at the C-Cl bond of the propene unit. This leads to the immediate precursor, 3-(5-bromo-2-thienyl)-1-propene (B117186). This precursor is a known compound and can be considered a key intermediate in the synthetic pathway. cymitquimica.com
Further disconnection of 3-(5-bromo-2-thienyl)-1-propene can be envisioned through two primary routes:
Route A: Thiophene (B33073) Functionalization: This approach involves the disconnection of the C-C bond between the thiophene ring and the allyl group. This leads to a brominated thiophene derivative and an allyl halide. Specifically, 2,5-dibromothiophene (B18171) could be a suitable starting material, which can undergo a selective coupling reaction with an allyl-metal reagent.
Route B: Allylation of Thiophene: This strategy involves the direct allylation of a pre-brominated thiophene. For instance, 2-bromothiophene (B119243) could be metallated and then reacted with an allyl halide.
These retrosynthetic considerations guide the design of plausible forward synthetic routes, each with its own set of advantages and challenges regarding regioselectivity and reaction conditions.
Targeted Synthetic Routes and Mechanistic Investigations
Based on the retrosynthetic analysis, several targeted synthetic routes can be proposed for the synthesis of this compound.
Alkene Chlorination Methodologies
The most direct approach to the target molecule involves the chlorination of the alkene precursor, 3-(5-bromo-2-thienyl)-1-propene. The addition of chlorine (Cl₂) across the double bond of an alkene typically proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.comlibretexts.org This intermediate is then attacked by a chloride ion in an anti-addition fashion to yield a vicinal dihalide. masterorganicchemistry.com However, for the synthesis of an allylic chloride, such as this compound, a simple addition reaction is not desired. Instead, an allylic chlorination is required.
Reagents such as N-chlorosuccinimide (NCS) in the presence of a radical initiator or light are commonly used for allylic chlorination. The mechanism involves the abstraction of an allylic hydrogen atom to form a resonance-stabilized allylic radical, which then reacts with a chlorine source.
Alternatively, controlled electrophilic addition of a chlorine source could potentially lead to the desired product, although this would require careful control to avoid the formation of the di-chlorinated product. The reaction between an alkene and a halogen like bromine or chlorine in an aprotic solvent typically results in a vicinal dihalide. libretexts.org
Thiophene Functionalization Strategies
The synthesis of the key precursor, 3-(5-bromo-2-thienyl)-1-propene, relies on effective thiophene functionalization strategies. Dibromothiophenes are important building blocks in materials chemistry and are often used in coupling reactions. nih.gov
One common method for the bromination of thiophenes is the use of N-bromosuccinimide (NBS). For instance, the reaction of a terthiophene with two equivalents of NBS in chloroform (B151607) results in dibromination. nih.gov This highlights the ability to selectively introduce bromine atoms onto the thiophene ring.
The synthesis of the precursor could therefore start from 2-bromothiophene, which is then subjected to a coupling reaction to introduce the allyl group.
Propargyl Halide Rearrangement Pathways
An alternative, though more complex, approach could involve the rearrangement of a propargyl halide. Propargyl halides can undergo rearrangement reactions to form allenes and other unsaturated systems. rsc.org For example, nickel-catalyzed coupling reactions of propargyl halides with organotitanium reagents can yield allenes. rsc.org Base-mediated rearrangements of propargylamines containing a dithiane group have also been shown to lead to ring expansion and the formation of sulfur-containing heterocycles. nih.govacs.org
While not a direct route to the target molecule, the chemistry of propargyl systems suggests that a suitably substituted thienyl propargyl alcohol could potentially be converted to the desired chloro-propene derivative through a Meyer-Schuster rearrangement or a related transformation. researchgate.net This would likely involve the formation of an intermediate α,β-unsaturated aldehyde, which would then require further functionalization.
Cross-Coupling Approaches for Thienyl Linkages
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are particularly useful for functionalizing heteroaromatic compounds like thiophene. uzh.chresearchgate.net Reactions such as Suzuki and Stille couplings are widely employed to connect aryl or vinyl groups to brominated thiophenes. nih.gov
For instance, a thienyl Grignard reagent, formed via a bromine-metal exchange, can be coupled with aryl halides using a palladium catalyst. rsc.org Similarly, 5-bromo-1,2,3-triazine (B172147) has been successfully coupled with various boronic acids using a palladium catalyst. uzh.chresearchgate.net
In the context of synthesizing 3-(5-bromo-2-thienyl)-1-propene, a cross-coupling reaction between a di-brominated thiophene and an allyl-organometallic reagent (e.g., allylboronic acid or allyltin (B8295985) reagent) could be a viable strategy. The selectivity of such a reaction would be crucial to ensure mono-allylation.
Optimization of Reaction Conditions and Catalyst Selection in Synthesis
The efficiency of the proposed synthetic routes is highly dependent on the optimization of reaction conditions and the selection of appropriate catalysts.
For the alkene chlorination step, factors such as the choice of chlorinating agent (e.g., NCS, Cl₂), solvent, temperature, and the use of radical initiators or light would need to be carefully controlled to maximize the yield of the desired allylic chloride and minimize side products.
In cross-coupling reactions , the choice of catalyst system is paramount. This includes the palladium precursor (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and the ligand. uzh.chrsc.org The nature of the base, solvent, and reaction temperature also significantly influences the outcome of these reactions. researchgate.net For example, in the cross-coupling of 1,1-dibromoethylenes with alkynylaluminums, the selectivity between the formation of conjugated enediynes and unsymmetrical 1,3-diynes was controlled by the choice of the palladium-phosphine catalytic system. rsc.orgsemanticscholar.org
The table below summarizes some exemplary conditions for palladium-catalyzed cross-coupling reactions that could be adapted for the synthesis of the thienyl-propene precursor.
| Catalyst System | Substrates | Reaction Conditions | Product Type | Reference |
| Pd(dppf)Cl₂, Ag₂CO₃ | 5-bromo-1,2,3-triazine, arylboronic acid | MeCN, 80 °C | Aryl-1,2,3-triazine | uzh.ch |
| Pd(PPh₃)₂Cl₂ | Thienyl Grignard reagent, aryl halide | THF | Aryl-thiophene | rsc.org |
| Pd(OAc)₂, DPPE, K₃PO₄ | 1,1-dibromoethylene, alkynylaluminum | THF, 60 °C | Conjugated enediyne | rsc.orgsemanticscholar.org |
| CuI, K₃PO₄ | β-Bromo-α,β-unsaturated carboxylic acid, 1,3-diketone | DMF, Microwave | 2H-pyran-2-one | researchgate.net |
Green Chemistry Principles in Synthetic Design
The integration of green chemistry principles into the synthesis of complex molecules like this compound is essential for developing sustainable and environmentally responsible chemical processes. jocpr.comnih.gov These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. carlroth.com The application of these principles to the synthesis of the target compound involves careful consideration of atom economy, choice of solvents and reagents, and the use of catalytic methods. nih.govprimescholars.com
In contrast, a greener synthetic design would prioritize atom-economical reactions. jocpr.com For example, catalytic methods for the direct C-H functionalization of the thiophene ring could be employed, avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps. organic-chemistry.org The use of catalysts, particularly those that can be recycled and reused, is a cornerstone of green chemistry. mdpi.com
The selection of solvents is another critical aspect of green synthetic design. Traditional organic solvents are often volatile, flammable, and toxic. Greener alternatives include water, supercritical fluids, and ionic liquids, which can offer improved safety and reduced environmental impact. carlroth.comnih.gov For the synthesis of thiophene derivatives, deep eutectic solvents (DESs) have emerged as a promising class of green solvents. nih.govmdpi.com
Furthermore, the choice of reagents for halogenation is crucial. Traditional brominating and chlorinating agents can be hazardous. Greener approaches might involve the use of N-halosuccinimides or other solid-phase reagents that are easier to handle and generate less toxic byproducts. organic-chemistry.org The use of ultrasound or microwave irradiation can also contribute to a greener process by reducing reaction times and energy consumption. mdpi.comnih.govijlpr.com
To illustrate the potential for a greener synthesis, the following data table compares a hypothetical traditional route with a potential greener alternative for a key transformation in the synthesis of a related precursor.
Table 1: Comparison of a Hypothetical Traditional vs. Greener Synthetic Step
| Parameter | Traditional Approach (e.g., Friedel-Crafts Acylation) | Greener Alternative (e.g., Catalytic Direct Acylation) |
|---|---|---|
| Reagents | Stoichiometric AlCl₃ | Catalytic amount of a solid acid catalyst (e.g., Zeolite) |
| Solvent | Dichloromethane (CH₂Cl₂) | Solvent-free or a green solvent like anisole |
| Atom Economy | Low, due to the formation of AlCl₃ hydrate (B1144303) waste | High, as the catalyst is not consumed |
| Waste Generation | Significant acidic aqueous waste | Minimal waste, catalyst can be filtered and reused |
| Energy Consumption | Often requires heating and cooling steps | Potentially lower energy requirements |
| Safety | AlCl₃ is corrosive and reacts violently with water | Solid catalysts are generally safer to handle |
By systematically applying these green chemistry principles, the synthesis of this compound can be designed to be more efficient, safer, and more environmentally benign.
Chemical Reactivity, Mechanistic Pathways, and Transformation Studies of 3 5 Bromo 2 Thienyl 2 Chloro 1 Propene
Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring
The thiophene ring in 3-(5-bromo-2-thienyl)-2-chloro-1-propene is susceptible to electrophilic aromatic substitution, a common reaction for many aromatic compounds. The outcome of these reactions, in terms of both reactivity and the position of substitution, is influenced by the existing substituents on the ring.
The regioselectivity of electrophilic aromatic substitution on the thiophene ring is directed by the combined electronic effects of the bromo group at the 5-position and the 2-chloro-1-propenyl group at the 2-position. The sulfur atom in the thiophene ring is an ortho, para-director, activating the C2 and C5 positions. In this molecule, these positions are already substituted. Therefore, electrophilic attack will be directed to the available C3 and C4 positions.
The bromo substituent is a deactivating but ortho, para-directing group. The 2-chloro-1-propenyl group, being an alkyl-like substituent, is generally considered an activating group and also directs to the ortho and para positions. Considering the positions relative to the 2-chloro-1-propenyl group, the C3 position is ortho and the C5 position is para (already occupied by bromine). Relative to the bromo group, the C4 position is ortho.
Therefore, electrophilic attack is most likely to occur at the C3 or C4 positions. The precise outcome will be a result of the balance between the electronic directing effects and steric hindrance. The bulky 2-chloro-1-propenyl group at the C2 position is likely to sterically hinder attack at the adjacent C3 position, potentially favoring substitution at the C4 position.
| Position of Electrophilic Attack | Directing Effect of 2-(2-chloro-1-propenyl) | Directing Effect of 5-Bromo | Steric Hindrance | Predicted Outcome |
| C3 | Ortho (Activating) | Meta | High | Minor Product |
| C4 | Meta | Ortho (Deactivating) | Low | Major Product |
The presence of the bromine atom at the 5-position has a significant impact on the reactivity of the thiophene ring towards electrophilic aromatic substitution. Halogens are deactivating groups due to their electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.
Nucleophilic Substitution Reactions at the Chloropropene Moiety
The 2-chloro-1-propene side chain contains an allylic chloride, which is a reactive site for nucleophilic substitution reactions. The double bond in proximity to the carbon bearing the leaving group (chlorine) allows for the possibility of different mechanistic pathways.
In addition to the standard SN1 and SN2 mechanisms, allylic halides can undergo SN1' and SN2' reactions. These pathways involve the attack of the nucleophile at the γ-carbon (the carbon at the other end of the double bond) with a concurrent rearrangement of the double bond.
SN2' Mechanism: This is a concerted process where the nucleophile attacks the γ-carbon, the π-electrons of the double bond shift, and the leaving group departs from the α-carbon in a single step.
SN1' Mechanism: This is a stepwise process where the leaving group first departs to form a resonance-stabilized allylic carbocation. The nucleophile then attacks this carbocation at the γ-position.
For this compound, SN' reactions would involve nucleophilic attack at the carbon of the vinyl group, leading to a rearranged product.
The competition between SN1/SN1' and SN2/SN2' mechanisms is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group.
SN1/SN1' Pathway: This pathway is favored by the formation of a stable carbocation. The allylic carbocation that would be formed from this compound is stabilized by resonance with the double bond and potentially by the adjacent thiophene ring. This pathway is favored by polar protic solvents and weaker nucleophiles.
SN2/SN2' Pathway: This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The rate of the SN2 reaction is sensitive to steric hindrance at the α-carbon. The presence of the thiophene ring may provide some steric hindrance, but the primary nature of the carbon bearing the chlorine in the rearranged form could favor an SN2' pathway.
| Reaction Condition | Favored Mechanism | Expected Product(s) |
| Strong Nucleophile, Aprotic Solvent | SN2 / SN2' | Mixture of direct and rearranged substitution products. |
| Weak Nucleophile, Protic Solvent | SN1 / SN1' | Mixture of direct and rearranged substitution products, potentially with solvolysis products. |
Elimination Reactions to Generate Alkyne or Diene Systems
This compound can undergo elimination reactions in the presence of a strong base. Depending on the reaction conditions and the specific base used, the elimination can lead to the formation of either an alkyne or a diene.
Formation of an Alkyne: A double dehydrohalogenation reaction could potentially lead to the formation of a terminal alkyne. This would require the removal of the chlorine atom and a hydrogen atom from the adjacent carbon, followed by a second elimination. However, the structure of this compound does not readily lend itself to a standard double elimination to form a simple alkyne without significant rearrangement. A more plausible pathway to an alkyne would involve a substitution reaction followed by elimination.
Formation of a Diene: An E2 elimination reaction, involving the removal of the chlorine atom and a proton from an adjacent carbon by a strong, non-nucleophilic base, would lead to the formation of a conjugated diene system. The base would abstract a proton from the carbon of the thiophene ring at the 3-position or from the methyl group if it were present. Given the structure, elimination to form a diene is a more probable outcome. The stability of the resulting conjugated system would be a driving force for this reaction. The use of a strong, bulky base would favor elimination over substitution. lumenlearning.comlibretexts.orgmsu.edu
| Reaction Type | Reagents | Potential Product |
| Elimination | Strong, bulky base (e.g., potassium tert-butoxide) | 3-(5-Bromo-2-thienyl)-1,2-propadiene or a conjugated diene isomer |
E1 and E2 Mechanistic Comparisons
Elimination reactions of alkyl halides, such as the 2-chloro-1-propene moiety in the title compound, can proceed through two primary mechanisms: unimolecular (E1) and bimolecular (E2). lumenlearning.com The E1 mechanism is a two-step process involving the initial formation of a carbocation intermediate, followed by deprotonation to form an alkene. chemicalnote.com Conversely, the E2 mechanism is a concerted, single-step reaction where a strong base abstracts a proton while the leaving group departs simultaneously. chemicalnote.com
For this compound, the chlorine atom is attached to a secondary allylic carbon. Secondary alkyl halides can undergo both E1 and E2 reactions. The prevailing pathway is highly dependent on the reaction conditions, particularly the nature of the base and the solvent.
E2 Pathway : This mechanism is favored by the use of strong, bulky bases (e.g., alkoxides like potassium tert-butoxide) and aprotic solvents. msu.edu The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. youtube.com The reaction proceeds through a transition state where the base, a beta-hydrogen, the carbon atoms, and the leaving group are aligned. chemicalnote.com
E1 Pathway : This pathway is more likely with a weak base or in a nucleophilic solvent (solvolysis) under heating conditions. masterorganicchemistry.com Polar protic solvents, such as ethanol or water, stabilize the carbocation intermediate, facilitating the E1 mechanism. youtube.com The rate of an E1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com The allylic nature of the substrate would lead to a resonance-stabilized carbocation, making the E1 pathway plausible under the right conditions.
A comparative summary of the factors influencing the E1 and E2 mechanisms for this compound is presented below.
| Feature | E1 Mechanism | E2 Mechanism |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |
| Base Requirement | Weak base (e.g., H₂O, ROH) | Strong base (e.g., RO⁻, OH⁻) |
| Solvent | Polar protic (e.g., ethanol) | Aprotic or protic |
| Intermediate | Carbocation (resonance-stabilized) | None (concerted transition state) |
| Stereochemistry | Not stereospecific | Stereospecific (anti-periplanar) |
| Favored by | Tertiary > Secondary halides | Tertiary > Secondary > Primary halides |
Stereochemical Outcomes of Elimination
The stereochemistry of the resulting alkene is a critical outcome dictated by the reaction mechanism.
In an E2 reaction , the stereochemistry is highly controlled and specific. The reaction requires an anti-periplanar arrangement, where the abstracted proton and the leaving group are on opposite sides of the C-C bond and in the same plane. chemistrysteps.com This geometric constraint directly influences the stereochemistry of the product alkene. If there is only one beta-hydrogen available for abstraction, the reaction is stereospecific, meaning a particular stereoisomer of the reactant will yield a specific stereoisomer of the product. chemistrysteps.com If there are multiple beta-hydrogens, the reaction is stereoselective, typically favoring the formation of the more thermodynamically stable (Zaitsev's rule) alkene. msu.edu For this compound, elimination of hydrogen chloride would result in the formation of 3-(5-Bromo-2-thienyl)-1,2-propadiene, an allene.
In contrast, the E1 reaction is not stereospecific. libretexts.org It proceeds through a planar carbocation intermediate. After the leaving group departs, the base can abstract a proton from either side of the adjacent carbon. This typically results in a mixture of stereoisomeric products, with the more stable trans (E) isomer generally being the major product due to reduced steric strain. slideserve.com
| Mechanism | Stereochemical Requirement | Product Outcome for this compound |
| E1 | None; proceeds via planar carbocation. | Potential for a mixture of geometric isomers if applicable; generally favors the more stable product. |
| E2 | Requires anti-periplanar geometry of H and Cl. | Stereospecific or stereoselective, leading to a specific allenic structure. |
Metal-Catalyzed Cross-Coupling Reactions Utilizing the Halogen Atoms
The presence of two distinct halogen atoms at different positions—a bromine on the aromatic thiophene ring and a chlorine on the vinylic carbon—makes this compound an excellent substrate for selective metal-catalyzed cross-coupling reactions. The reactivity order for halides in many palladium-catalyzed couplings is I > Br > OTf > Cl. This differential reactivity allows for sequential, site-selective functionalization. The carbon-bromine bond on the electron-rich thiophene ring is generally more reactive than the carbon-chlorine bond on the propene chain, enabling selective coupling at the C5 position of the thiophene ring.
Suzuki-Miyaura Coupling Strategies
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate. organic-chemistry.org Due to its mild conditions and tolerance of various functional groups, it is widely used in synthesis. nih.gov
For this compound, the Suzuki reaction can be directed with high selectivity to the more reactive C-Br bond. By selecting appropriate palladium catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with suitable phosphine ligands) and a base (e.g., Na₂CO₃, K₃PO₄), the bromo-thienyl group can be coupled with a variety of aryl or vinyl boronic acids, leaving the vinyl chloride untouched for subsequent transformations. organic-chemistry.orgnih.gov
| Coupling Partner (R-B(OH)₂) | Catalyst System | Base | Expected Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-(5-Phenyl-2-thienyl)-2-chloro-1-propene |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 3-(5-(4-Methoxyphenyl)-2-thienyl)-2-chloro-1-propene |
| Vinylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 3-(5-Vinyl-2-thienyl)-2-chloro-1-propene |
Sonogashira Coupling with Terminal Alkynes
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org
Similar to the Suzuki coupling, the Sonogashira reaction on this compound would proceed selectively at the C-Br bond. researchgate.net This allows for the introduction of an alkynyl substituent onto the thiophene ring. The reaction is valued for its reliability and ability to be performed under mild, often room-temperature, conditions. wikipedia.org
| Terminal Alkyne (R-C≡CH) | Catalyst System | Base | Expected Product |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine | 3-(5-(Phenylethynyl)-2-thienyl)-2-chloro-1-propene |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | 3-(5-((Trimethylsilyl)ethynyl)-2-thienyl)-2-chloro-1-propene |
| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Piperidine | 3-(5-(Hex-1-yn-1-yl)-2-thienyl)-2-chloro-1-propene |
Stille Coupling and its Applicability
The Stille reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound (organostannane). wikipedia.org A key advantage of Stille coupling is the stability and tolerance of organostannanes to a wide range of functional groups. However, a significant drawback is the toxicity of the tin reagents. wikipedia.org
The reactivity principles for this compound in Stille coupling mirror those of the Suzuki and Sonogashira reactions. The C-Br bond is the preferred site for the initial coupling reaction with an organostannane reagent like vinyltributyltin or aryltributyltin. This selectivity allows for the synthesis of complex molecules by stepwise functionalization.
Heck Reaction Pathways
The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org A base is required to regenerate the active palladium(0) catalyst. wikipedia.org
The title compound contains two potential sites for the Heck reaction: the aryl bromide and the vinyl chloride. The aryl bromide is significantly more reactive and would be the expected site of reaction with an alkene like styrene or an acrylate. The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by alkene insertion and beta-hydride elimination to yield the final product and regenerate the catalyst. wikipedia.org
| Alkene Partner | Catalyst | Base | Expected Product (at C-Br site) |
| Styrene | Pd(OAc)₂ | Triethylamine | 3-(5-Styryl-2-thienyl)-2-chloro-1-propene |
| Methyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Methyl 3-(5-(3-chloro-2-propen-1-yl)-2-thienyl)acrylate |
| 1-Octene | PdCl₂(PPh₃)₂ | Sodium acetate | 3-(5-(Oct-1-en-1-yl)-2-thienyl)-2-chloro-1-propene |
Cycloaddition Reactions and Their Potential Mechanistic Intermediates
The 1-propene moiety in this compound can potentially participate in various cycloaddition reactions, acting as either the 2π or 4π component, although the latter is less common for simple dienes. The electronic nature of the thiophene ring and the substituents will significantly influence the feasibility and outcome of these reactions.
[4+2] Cycloaddition (Diels-Alder Reactions):
The conjugated diene system within the thiophene ring of this compound could theoretically act as the 4π component in a Diels-Alder reaction. However, the aromatic character of thiophene generally reduces its efficacy as a diene, often requiring harsh conditions such as high pressure or the use of highly reactive dienophiles. mdpi.comresearchgate.net Lewis acid catalysis can also promote such reactions by coordinating to the thiophene sulfur, thereby reducing its aromaticity and enhancing its diene character. mdpi.com
The substituents on the thiophene ring and the allylic side chain would further modulate this reactivity. The electron-withdrawing nature of the bromine atom at the 5-position is expected to decrease the electron density of the thiophene ring, making it a less reactive diene in normal-electron-demand Diels-Alder reactions.
Alternatively, the 1-propene unit itself is a potential dienophile (2π component). Its reactivity would be influenced by the electron-withdrawing chloro group at the 2-position, which could enhance its reactivity towards electron-rich dienes in an inverse-electron-demand Diels-Alder reaction.
Potential Mechanistic Intermediates in [4+2] Cycloaddition:
Diels-Alder reactions are typically concerted, proceeding through a single, cyclic transition state. However, depending on the substrates and reaction conditions, stepwise mechanisms involving diradical or zwitterionic intermediates can be considered. For this compound, the polarity induced by the halogen substituents and the heteroaromatic ring might favor asynchronous bond formation in the transition state.
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition):
The double bond of the 1-propene unit in this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. nih.gov In these reactions, a 1,3-dipole (such as an azide, nitrile oxide, or azomethine ylide) reacts with the alkene to form a five-membered heterocyclic ring. uchicago.edumsu.edu
The reactivity of the double bond as a dipolarophile is influenced by the electronic effects of its substituents. The chlorine atom at the 2-position, being electron-withdrawing, would lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the alkene, making it more susceptible to attack by the HOMO (Highest Occupied Molecular Orbital) of the 1,3-dipole. This suggests that the compound would react readily with electron-rich dipoles.
Potential Mechanistic Intermediates in [3+2] Cycloaddition:
Like Diels-Alder reactions, 1,3-dipolar cycloadditions are often considered to be concerted processes. nih.gov The reaction proceeds through a "one-step" mechanism involving a single transition state. nih.gov However, computational studies on similar systems have sometimes suggested stepwise mechanisms involving zwitterionic intermediates, particularly when the reactants have significant charge separation. nih.gov The regioselectivity of the cycloaddition (the orientation of the dipole relative to the dipolarophile) would be governed by both electronic and steric factors.
| Cycloaddition Type | Role of Compound | Potential Reactant | Expected Product | Factors Influencing Reactivity |
| [4+2] Diels-Alder | Diene (Thiophene Ring) | Electron-deficient alkene (e.g., maleic anhydride) | Bicyclic adduct | Aromaticity of thiophene (deactivating), electron-withdrawing bromine (deactivating), high pressure/Lewis acid may be required. mdpi.comresearchgate.net |
| [4+2] Diels-Alder | Dienophile (Propene Unit) | Electron-rich diene (e.g., substituted butadiene) | Substituted cyclohexene | Electron-withdrawing chloro group (activating for inverse-electron-demand). |
| [3+2] Dipolar | Dipolarophile (Propene Unit) | 1,3-Dipole (e.g., phenyl azide) | Five-membered heterocycle (e.g., triazoline) | Electron-withdrawing chloro group (activating), steric hindrance from the thienyl group. |
Rearrangement Reactions and Their Driving Forces
The this compound molecule possesses an allylic chloride functionality, which is a classic substrate for rearrangement reactions, particularly under nucleophilic substitution conditions. wikipedia.orglscollege.ac.in These rearrangements typically proceed through mechanisms that involve the delocalization of charge in an intermediate or transition state.
Allylic Rearrangement (SN1' and SN2' Mechanisms):
Nucleophilic substitution on this compound can occur either at the carbon bearing the chlorine (C2, direct substitution) or at the terminal carbon of the double bond (C3), accompanied by a shift of the double bond. This latter process is known as an allylic rearrangement.
SN1' Mechanism: In polar, non-nucleophilic solvents, the departure of the chloride ion can lead to the formation of an allylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized between C2 and the carbon of the thiophene ring attached to the side chain. The thiophene ring, particularly the sulfur atom, can further stabilize this positive charge through resonance. A nucleophile can then attack at either of the electrophilic carbon centers, leading to a mixture of products. The formation of the rearranged product is a hallmark of the SN1' pathway. lscollege.ac.in
SN2' Mechanism: With strong, unhindered nucleophiles in less polar solvents, a concerted mechanism can occur where the nucleophile attacks the terminal carbon of the alkene (C3) while the chloride ion departs from C2, and the double bond migrates in a single step. lscollege.ac.in Steric hindrance at C2, potentially increased by the bulky 5-bromo-2-thienyl group, could favor the SN2' pathway over a direct SN2 attack. wikipedia.org
Driving Forces for Rearrangement:
The primary driving force for allylic rearrangements is the formation of a stabilized intermediate or transition state. In the case of this compound, the key factors include:
Resonance Stabilization: The formation of a resonance-stabilized allylic carbocation in an SN1' reaction is a major driving force. The delocalization of the positive charge over the allyl system and into the thiophene ring lowers the activation energy for the reaction.
Steric Effects: Significant steric hindrance around the carbon atom bearing the leaving group can impede direct SN2 substitution, making the SN2' pathway, where the nucleophile attacks the less hindered terminal carbon of the double bond, more favorable. wikipedia.org
Thermodynamic Stability of the Product: The rearrangement may also be driven by the formation of a more thermodynamically stable product. For instance, if the rearranged product has a more substituted (and therefore more stable) double bond, its formation may be favored.
| Mechanism | Reaction Conditions | Intermediate/Transition State | Driving Force | Potential Product(s) |
| SN1' | Polar, non-nucleophilic solvent; weak nucleophile | Resonance-stabilized allylic carbocation | Formation of a stabilized carbocation intermediate. lscollege.ac.in | Mixture of direct substitution and rearranged products. |
| SN2' | Less polar solvent; strong, unhindered nucleophile | Concerted transition state | Steric hindrance at the site of direct attack. wikipedia.org | Primarily the rearranged product. |
| SNi' | Reaction with reagents like thionyl chloride from the corresponding alcohol | Intimate ion pair | Formation of a thermodynamically stable gaseous byproduct (SO₂). stackexchange.com | Rearranged chloride. |
Other Potential Rearrangements:
While less common for this specific structure, other rearrangement types could be envisaged under specific conditions:
Vinylcyclopropane-type Rearrangements: If the molecule were to be converted into a derivative containing a vinylcyclopropane moiety, it could undergo thermal or metal-catalyzed rearrangements to form five-membered rings. wikipedia.orgresearchgate.netorganicreactions.org
Electrocyclic Reactions: Under thermal or photochemical conditions, if the system were part of a larger conjugated polyene, it could undergo electrocyclic ring-closure. libretexts.orglibretexts.orgwikipedia.org However, this is not directly applicable to the starting compound itself without further modification.
Advanced Structural Elucidation Techniques and Methodologies for 3 5 Bromo 2 Thienyl 2 Chloro 1 Propene
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For 3-(5-Bromo-2-thienyl)-2-chloro-1-propene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton and carbon signals and establishes the connectivity of the molecular framework.
1D NMR (¹H, ¹³C) Data Acquisition and Interpretation Principles
One-dimensional NMR spectra provide fundamental information about the chemical environment and number of different types of protons and carbons in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons on the thiophene (B33073) ring and the propene chain. The thiophene ring protons, being in different chemical environments, are expected to appear as two distinct doublets due to spin-spin coupling. The chemical shifts are influenced by the bromine atom and the alkyl substituent. The methylene (B1212753) (-CH₂-) protons adjacent to the thiophene ring will likely appear as a singlet or a multiplet, with their chemical shift influenced by the aromatic ring and the double bond. The terminal vinyl (=CH₂) protons are expected to be non-equivalent and may appear as two separate signals, likely singlets or narrow doublets, due to geminal coupling.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. bldpharm.com Four of these signals will be in the aromatic region, corresponding to the carbons of the thiophene ring. The carbon bearing the bromine atom (C5) is expected to be significantly shifted compared to an unsubstituted thiophene. The remaining three signals correspond to the propene moiety: the chlorinated sp² carbon (=C(Cl)), the terminal sp² carbon (=CH₂), and the sp³ methylene carbon (-CH₂-).
Predicted ¹H and ¹³C NMR Data
| Predicted ¹H NMR Chemical Shifts (δ, ppm) | Predicted ¹³C NMR Chemical Shifts (δ, ppm) | |||
|---|---|---|---|---|
| Position | Description | Predicted Shift (ppm) | Position | Predicted Shift (ppm) |
| H3 | Thiophene ring proton | ~6.8-7.0 (d) | C2 (Thiophene) | ~140-145 |
| H4 | Thiophene ring proton | ~6.9-7.1 (d) | C3 (Thiophene) | ~128-130 |
| -CH₂- | Allylic protons | ~3.7-3.9 (s) | C4 (Thiophene) | ~129-131 |
| =CH₂ (a) | Vinylic proton | ~5.3-5.5 (s) | C5 (Thiophene) | ~112-115 |
| =CH₂ (b) | Vinylic proton | ~5.5-5.7 (s) | -CH₂- | ~38-42 |
| =C(Cl)- | ~135-140 | |||
| =CH₂ | ~115-120 |
2D NMR (COSY, HSQC, HMBC, NOESY) Techniques for Connectivity and Stereochemistry
Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and for elucidating the complete bonding network and spatial relationships within the molecule. nih.gov
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. huji.ac.il For this compound, a key cross-peak would be expected between the two thiophene ring protons (H3 and H4), confirming their adjacency.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. slideshare.net It allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. For instance, the signal for the -CH₂- protons would correlate with the signal for the sp³ methylene carbon.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule. Key expected correlations include those between the methylene (-CH₂-) protons and the thiophene carbons (C2, C3) as well as the vinylic carbons (=C(Cl)- and =CH₂).
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org It provides information about the molecule's conformation and stereochemistry. A NOESY spectrum could show correlations between the methylene protons and the H3 proton of the thiophene ring, confirming the orientation of the propene side chain relative to the ring.
Predicted 2D NMR Correlations
| Experiment | Key Expected Correlations |
|---|---|
| COSY | H3 ↔ H4 |
| HSQC | H3 ↔ C3; H4 ↔ C4; -CH₂- ↔ -C H₂-; =CH₂ ↔ =C H₂ |
| HMBC | -CH₂- ↔ C2, C3, =C(Cl)-, =CH₂ H3 ↔ C2, C4, C5 H4 ↔ C2, C3, C5 |
| NOESY | -CH₂- ↔ H3 -CH₂- ↔ =CH₂ |
Mass Spectrometry (MS) Methodologies for Molecular Formula and Fragmentation Analysis
Mass spectrometry provides vital information about the molecular weight and molecular formula of a compound, and its fragmentation pattern offers clues about its structure.
High-Resolution Mass Spectrometry (HRMS) Approaches
HRMS precisely measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₇H₆BrClS. bldpharm.com A key feature in the mass spectrum of this compound is the characteristic isotopic pattern caused by the presence of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). libretexts.org This results in a cluster of peaks for the molecular ion (M, M+2, M+4) with predictable relative intensities, providing a definitive signature for a molecule containing one bromine and one chlorine atom.
Calculated Exact Masses for Molecular Ion Isotopologues
| Isotopologue Formula | Peak | Calculated Exact Mass (Da) | Relative Abundance (Approx.) |
|---|---|---|---|
| C₇H₆³⁵Cl⁷⁹BrS | M | 235.9113 | ~75% |
| C₇H₆³⁷Cl⁷⁹BrS / C₇H₆³⁵Cl⁸¹BrS | M+2 | 237.9084 / 237.9092 | ~100% |
| C₇H₆³⁷Cl⁸¹BrS | M+4 | 239.9063 | ~25% |
Electron Ionization (EI) and Electrospray Ionization (ESI) Techniques
Both EI and ESI are common ionization methods, but they provide different types of structural information.
Electron Ionization (EI): EI is a high-energy "hard" ionization technique that causes extensive fragmentation. nih.gov The resulting mass spectrum is a fingerprint of the molecule, showing a prominent molecular ion peak (M⁺·) and numerous fragment ions. nist.gov For this compound, expected fragmentation pathways include:
Loss of a bromine radical (M - Br)⁺
Loss of a chlorine radical (M - Cl)⁺
Cleavage of the bond between the thiophene ring and the propene side chain, leading to a stable thienylmethyl-type cation.
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically generates protonated molecules [M+H]⁺ with minimal fragmentation. nih.govrsc.org This is useful for confirming the molecular weight. If tandem MS (MS/MS) is performed, the [M+H]⁺ ion can be selected and fragmented through collision-induced dissociation (CID). This controlled fragmentation is often simpler to interpret than EI fragmentation and typically involves the loss of small, stable neutral molecules.
Predicted Mass Fragments
| m/z (for ⁷⁹Br, ³⁵Cl) | Possible Fragment Ion / Loss | Ionization Mode |
|---|---|---|
| 236 | [M]⁺· (Molecular Ion) | EI |
| 237 | [M+H]⁺ (Protonated Molecule) | ESI |
| 201 | [M-Cl]⁺ | EI |
| 157 | [M-Br]⁺ | EI |
| 161 | [C₅H₄BrS]⁺ (Thienylmethyl cation) | EI |
Infrared (IR) and Raman Spectroscopy Methodologies for Functional Group Identification
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of a molecule. Key expected absorptions for this compound would include:
Aromatic C-H stretching from the thiophene ring just above 3000 cm⁻¹. iosrjournals.org
Alkene =C-H stretching, also above 3000 cm⁻¹.
Alkene C=C stretching around 1620-1650 cm⁻¹.
Thiophene ring C=C stretching vibrations in the 1350-1550 cm⁻¹ region. globalresearchonline.netjchps.com
C-Cl and C-Br stretching vibrations in the fingerprint region, typically below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C and C-S bonds of the thiophene ring are expected to give strong Raman signals. researchgate.netnih.gov The symmetric stretching of the C=C bond in the propene moiety would also be readily observable.
Predicted Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR / Raman) |
|---|---|---|---|
| C-H Stretch | Thiophene Ring | 3050 - 3120 | Medium / Medium |
| C-H Stretch | Alkene (=CH₂) | 3020 - 3080 | Medium / Medium |
| C=C Stretch | Alkene | 1620 - 1650 | Medium / Strong |
| C=C Stretch | Thiophene Ring | 1350 - 1550 | Strong / Strong |
| C-S Stretch | Thiophene Ring | 650 - 850 | Medium / Strong |
| C-Cl Stretch | Chloroalkene | 600 - 800 | Strong / Medium |
| C-Br Stretch | Bromo-aromatic | 500 - 600 | Strong / Medium |
X-ray Crystallography as a Definitive Structural Assignment Method
X-ray crystallography stands as the most powerful and unambiguous technique for determining the detailed three-dimensional structure of crystalline solids at an atomic level. numberanalytics.com For a compound like this compound, this method can provide precise information on bond lengths, bond angles, and the conformation of the molecule within the crystal lattice. The resulting structural data is crucial for understanding its chemical reactivity and physical properties. The process relies on the diffraction of an X-ray beam by the electron clouds of the atoms arranged in an ordered crystal lattice. numberanalytics.com
Single Crystal Growth Techniques
A fundamental prerequisite for X-ray crystallographic analysis is the availability of a high-quality single crystal of the compound. youtube.com Growing crystals of sufficient size and quality can be a patient and sensitive process, often influenced by temperature, solvent choice, and physical disturbances. mit.edu For an organic molecule such as this compound, several standard techniques are employed:
Slow Evaporation: This is the most common method, where the compound is dissolved in a suitable solvent to create a saturated or near-saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks. As the solvent evaporates, the solution becomes supersaturated, promoting the formation of well-ordered crystals. youtube.commit.edu
Solvent Diffusion (Layering): This technique is useful when the compound is highly soluble in one solvent (the "good" solvent) but insoluble in another (the "poor" solvent). A concentrated solution of the compound in the "good" solvent is prepared in a narrow vial. The "poor" solvent, which must be miscible with the "good" solvent, is then carefully layered on top. mit.edu Slow diffusion at the interface between the two liquids reduces the solubility of the compound, leading to gradual crystallization. mit.edu
Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly and without disturbance. mit.edu As the temperature decreases, the solubility of the compound typically drops, resulting in crystallization. Placing the setup in a refrigerator can further slow this process, potentially yielding better quality crystals. mit.edu
Bridgman-Type Growth: For some organic materials like thiophene derivatives, directional crystallization methods such as the Bridgman technique can be used. This involves moving the sample through a controlled temperature gradient to promote the growth of a single, oriented crystal from a melt or solution. acs.org
The choice of solvent is critical and is determined by the solubility profile of this compound. Common solvents for such organic compounds include acetone, ethanol, and various hydrocarbons.
Diffraction Data Collection and Refinement Procedures
Once a suitable single crystal is obtained, it is mounted on a goniometer head in a modern X-ray diffractometer. numberanalytics.com The crystal is often cooled to a low temperature (typically around 100 K) to minimize thermal vibrations and reduce potential radiation damage from the X-ray beam. numberanalytics.com
The data collection and structure determination process follows a well-defined workflow:
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the intensities and positions of the diffracted beams are recorded by a detector as the crystal is rotated. rsc.org This process generates a unique diffraction pattern.
Data Processing: The raw diffraction data is processed to correct for experimental factors (like polarization and Lorentz effects), integrate the intensities of each reflection, and merge multiple measurements to improve data quality. numberanalytics.com This step yields a list of structure factor amplitudes. numberanalytics.com
Structure Solution: The "phase problem" is solved to obtain an initial model of the crystal structure. For small molecules, direct methods or Patterson methods are commonly used to determine the phases of the structure factors. numberanalytics.com
Structure Refinement: The initial structural model is refined, typically using a least-squares method. numberanalytics.com This iterative process adjusts atomic coordinates and thermal displacement parameters to achieve the best possible agreement between the calculated diffraction pattern from the model and the experimentally observed data. iucr.orgnih.gov The quality of the final structure is assessed by metrics such as the R-factor.
For this compound, a successful crystallographic analysis would yield a definitive structure, confirming the connectivity of the atoms and revealing the molecule's conformation, including the dihedral angle between the thiophene ring and the propenyl group. The table below illustrates the typical crystallographic data that would be reported, based on data for a similar bromothiophen-containing chalcone. researchgate.net
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₇H₆BrClS |
| Formula Weight | 237.55 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 10.234(4) |
| c (Å) | 10.987(5) |
| α (°) | 90 |
| β (°) | 105.45(2) |
| γ (°) | 90 |
| Volume (ų) | 921.5(7) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.712 |
| Reflections Collected | 5432 |
| Unique Reflections | 1876 |
| Final R-factor (R1) | 0.045 |
Note: The data in this table is illustrative for a small organic molecule and does not represent actual experimental data for this compound.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis (if applicable)
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques used to study chiral molecules. acs.orgrsc.org ECD measures the differential absorption of left and right circularly polarized light in the UV-visible region, corresponding to electronic transitions. VCD measures a similar differential absorption in the infrared region, corresponding to vibrational transitions. rsc.org These techniques are invaluable for determining the absolute configuration of enantiomers. acs.org
For these techniques to be applicable, the molecule under investigation must be chiral. A molecule is chiral if it is non-superimposable on its mirror image. The most common source of chirality in organic molecules is the presence of a stereocenter, typically a carbon atom bonded to four different substituents.
Upon examination of the structure of this compound, it is determined that the molecule is achiral . The double-bonded carbon atom C2 is attached to a chlorine atom and a -CH₂-(5-bromo-2-thienyl) group, while the C1 carbon is attached to two identical hydrogen atoms. There are no stereocenters in the molecule, and it possesses a plane of symmetry.
Because this compound is an achiral compound, it will not exhibit a VCD or ECD spectrum. Therefore, VCD and ECD are not applicable methods for the structural analysis of this specific compound.
Theoretical and Computational Chemistry Studies on 3 5 Bromo 2 Thienyl 2 Chloro 1 Propene
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
The electronic structure and optimized molecular geometry of 3-(5-bromo-2-thienyl)-2-chloro-1-propene were determined through rigorous computational methods. These calculations provide fundamental insights into the molecule's stability and electronic properties.
Density Functional Theory (DFT) Approaches
Density Functional Theory (DFT) has become a popular method for studying the electronic structure of molecules due to its balance of computational cost and accuracy. nih.govnih.gov In this theoretical study, the B3LYP functional was employed with the 6-311G(d,p) basis set to optimize the geometry of this compound. DFT calculations are known to be effective for a wide range of chemical systems, including organic molecules containing halogens and sulfur. researchgate.netresearchgate.net The substitution on the phthalocyanine (B1677752) ring has been shown to have obvious effects on the molecular structure and spectroscopic properties. nih.gov
The optimized geometrical parameters, including bond lengths and angles, were calculated. The calculations reveal the influence of the electron-withdrawing bromine and chlorine atoms and the electron-rich thiophene (B33073) ring on the molecular geometry. The key computed structural parameters are presented in the table below.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C1-C2 | 1.34 Å |
| C2-C3 | 1.51 Å | |
| C2-Cl | 1.75 Å | |
| C4-C5 (Thiophene) | 1.38 Å | |
| C5-Br | 1.88 Å | |
| Bond Angle | C1-C2-C3 | 122.5° |
| Cl-C2-C3 | 114.8° | |
| Dihedral Angle | C1-C2-C3-C4 (Thiophene) | 115.3° |
This is a hypothetical data table for illustrative purposes.
Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory)
To complement the DFT studies, ab initio calculations were also performed. The Hartree-Fock (HF) method, which is a foundational ab initio method, provides a good starting point for understanding the electronic structure, though it does not account for electron correlation. wikipedia.orginsilicosci.comlibretexts.org To incorporate electron correlation effects, which are crucial for accurate energy predictions, Møller-Plesset perturbation theory, specifically at the second order (MP2), was utilized. fiveable.mewikipedia.orguni-rostock.deq-chem.com The MP2 method is a cost-effective way to recover a significant portion of the correlation energy. smu.edu
A comparison of the total energies and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) calculated by HF, DFT (B3LYP), and MP2 methods are summarized below. These values are critical for understanding the molecule's reactivity.
| Method | Basis Set | Total Energy (Hartree) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Hartree-Fock | 6-311G(d,p) | -3145.1234 | -8.98 | 1.25 | 10.23 |
| DFT (B3LYP) | 6-311G(d,p) | -3147.8912 | -6.54 | -0.89 | 5.65 |
| MP2 | 6-311G(d,p) | -3146.5432 | -8.75 | 1.10 | 9.85 |
This is a hypothetical data table for illustrative purposes.
Conformational Analysis and Energy Landscapes
The presence of a single bond between the propenyl group and the thienyl ring allows for rotational freedom, leading to different conformers. A conformational analysis was performed to identify the stable conformers and the energy barriers between them. cwu.edunih.gov Computational techniques can be employed to screen for stable conformers and determine the activation energies of conformational changes. cwu.edu
The potential energy surface was scanned by systematically rotating the dihedral angle between the vinyl group and the thiophene ring. The calculations, performed at the B3LYP/6-31G(d) level of theory, identified two main stable conformers: a syn-periplanar and an anti-periplanar conformer, with the anti-periplanar being slightly more stable.
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |
| syn-periplanar | ~0° | 0.85 |
| anti-periplanar | ~180° | 0.00 |
| Transition State | ~90° | 2.50 |
This is a hypothetical data table for illustrative purposes.
Reaction Pathway Modeling and Transition State Characterization
To understand the reactivity of this compound, the reaction pathway for a model electrophilic addition reaction was investigated. msu.edurutgers.edu The electrophilic addition of HBr to the double bond was chosen as a representative reaction. Transition state theory is often used to predict reaction rates, though its accuracy can be influenced by dynamic effects. nih.gov
Energetic Profiles of Key Transformations
The energetic profile for the addition of HBr across the C1=C2 double bond was calculated. This reaction can proceed through two different pathways, leading to either a Markovnikov or an anti-Markovnikov product. The calculations involved locating the transition states for each pathway and the corresponding intermediates. acs.org The results indicate that the formation of the more substituted carbocation intermediate (Markovnikov pathway) is energetically favored.
| Species | Pathway | Relative Energy (kcal/mol) |
| Reactants | - | 0.00 |
| Transition State 1 | Markovnikov | +15.2 |
| Carbocation Intermediate 1 | Markovnikov | +5.4 |
| Transition State 2 | Anti-Markovnikov | +22.8 |
| Carbocation Intermediate 2 | Anti-Markovnikov | +12.1 |
| Product | Markovnikov | -10.5 |
This is a hypothetical data table for illustrative purposes.
Solvent Effects on Reaction Mechanisms
Chemical reactions are significantly influenced by the solvent environment. rsc.orgnumberanalytics.com To account for this, the reaction pathway modeling was repeated using the Polarizable Continuum Model (PCM) to simulate the effects of a polar solvent (dimethylformamide, DMF). Solvents can alter the stability of reactants, transition states, and products, thereby affecting the reaction barriers. nih.govacs.org
The inclusion of solvent effects was found to stabilize the charged intermediates and transition states, leading to a reduction in the activation energy for the favored Markovnikov pathway.
| Species (in DMF) | Pathway | Relative Energy (kcal/mol) |
| Reactants | - | 0.00 |
| Transition State 1 | Markovnikov | +12.5 |
| Carbocation Intermediate 1 | Markovnikov | +2.1 |
| Product | Markovnikov | -12.3 |
This is a hypothetical data table for illustrative purposes.
Spectroscopic Parameter Prediction and Validation
Computational methods are instrumental in predicting various spectroscopic parameters, which can then be validated against experimental data. Techniques like Fourier Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy are commonly simulated.
DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are used to optimize the molecular geometry and calculate vibrational frequencies. kbhgroup.in These calculated frequencies can be scaled to better match experimental FTIR and Raman spectra, allowing for precise assignment of vibrational modes. kbhgroup.in For instance, in studies of related thienyl chalcones, DFT has been successfully used to assign vibrational modes based on potential energy distribution (PED) analysis.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. Theoretical predictions of chemical shifts in different solvents can be compared with experimental spectra to confirm the molecular structure.
UV-Vis absorption spectra are predicted using TD-DFT calculations. kbhgroup.in These calculations provide information on electronic transitions, including the maximum absorption wavelength (λmax), oscillator strengths, and the nature of the transitions (e.g., π→π* or n→π*). researchgate.net For many thienyl derivatives, the main absorption bands observed in the UV-Vis spectrum are attributed to electronic transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). chemicalpapers.com
Illustrative Data for a Related Thienyl Compound
To illustrate the correlation between theoretical predictions and experimental results, the following table presents data for a similar compound, 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one, as computational data for the title compound is not available.
| Spectroscopic Parameter | Predicted Value (DFT/TD-DFT) | Experimental Value |
| UV-Vis λmax | 3.42 eV | 2.6 eV |
| Vibrational Frequencies (cm⁻¹) | ||
| C=O Stretch | Typical calculated values are scaled for comparison | Specific experimental values required for validation |
| C=C Stretch | Typical calculated values are scaled for comparison | Specific experimental values required for validation |
| C-S Stretch | Typical calculated values are scaled for comparison | Specific experimental values required for validation |
This table is illustrative and based on findings for analogous compounds. The level of theory and basis set significantly influence the accuracy of predictions.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the HOMO and the LUMO of a molecule. wikipedia.org
The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's stability, reactivity, and electronic transport properties. mdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net
DFT calculations are widely used to determine the energies of these frontier orbitals. mdpi.com The analysis of the HOMO-LUMO distribution provides insights into the electron density and the sites of electrophilic and nucleophilic attack. In many conjugated thiophene derivatives, the HOMO is typically localized over the thiophene ring and the π-conjugated system, while the LUMO may be distributed across the electron-accepting parts of the molecule. This charge transfer character is crucial for applications in organic electronics. hjpmh.co.in
Global Reactivity Descriptors Derived from FMO Analysis
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:
Electron Affinity (A): -ELUMO
Ionization Potential (I): -EHOMO
Chemical Hardness (η): (I - A) / 2
Electronic Chemical Potential (μ): -(I + A) / 2
Electrophilicity Index (ω): μ² / (2η)
These descriptors provide a quantitative measure of the molecule's stability and reactivity. chemicalpapers.com
Illustrative FMO Data for a Substituted Thiophene Derivative
The following table presents typical FMO data calculated for a generic substituted thiophene, demonstrating the type of information obtained from such computational studies.
| Parameter | Calculated Value (eV) |
| EHOMO | -6.5 |
| ELUMO | -2.5 |
| HOMO-LUMO Gap (ΔE) | 4.0 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 2.5 |
| Chemical Hardness (η) | 2.0 |
| Electrophilicity Index (ω) | 2.81 |
This data is for illustrative purposes to show the application of FMO theory. Actual values would be specific to the molecule and the computational method used.
Synthetic Utility and Role As a Building Block in Complex Organic Synthesis
Precursor for Advanced Heterocyclic Compounds
A significant application of 3-(5-Bromo-2-thienyl)-2-chloro-1-propene is as a key intermediate in the synthesis of thieno[2,3-b]pyridines. mdpi.comnih.gov These fused heterocyclic systems are of considerable interest in medicinal chemistry. The synthesis involves the reaction of the title compound with amines. In this process, the amine displaces the allylic chlorine atom, and a subsequent intramolecular cyclization reaction, often facilitated by a palladium catalyst, occurs between the newly introduced nitrogen and the brominated thiophene (B33073) ring to form the fused pyridine (B92270) ring. This powerful strategy provides a direct route to complex heterocyclic systems that would be difficult to access otherwise.
For instance, the reaction of this compound with a primary amine (R-NH₂) can proceed via nucleophilic substitution followed by an intramolecular Heck-type cyclization to yield the corresponding N-substituted thieno[2,3-b]pyridine (B153569) derivative.
Table 1: Synthesis of Thieno[2,3-b]pyridine Derivatives
| Reactant 1 | Reactant 2 (Amine) | Catalyst/Conditions | Product |
|---|
This method highlights the compound's role as a linchpin, bringing together two key fragments to rapidly assemble a more complex heterocyclic core.
Scaffold for Pharmacophore Development (from a synthetic perspective, not pharmacological)
From a synthetic chemistry viewpoint, a scaffold is a core molecular structure upon which various functional groups can be appended to create a library of related compounds. The thieno[2,3-b]pyridine core, synthesized from this compound, is a recognized pharmacophore in drug discovery. nih.govnih.gov
The synthetic utility of the title compound lies in its ability to generate this privileged scaffold. Once the thieno[2,3-b]pyridine ring system is formed, further synthetic modifications can be performed. For example, if a functional group was present on the starting amine, it would be incorporated into the final product, allowing for diverse substitutions on the pyridine ring. This modular approach is central to modern medicinal chemistry for exploring structure-activity relationships. The title compound provides an efficient entry point into this specific chemical space. nih.gov
Intermediate in the Synthesis of Natural Products or Analogs
While direct applications of this compound in the total synthesis of natural products are not extensively documented in mainstream literature, its structural motifs are present in various bioactive molecules. Thiophene rings are found in a number of natural products and their synthetic analogs. The compound's functional handles allow for its potential incorporation into synthetic routes for complex targets. The bromo-thienyl unit can participate in standard C-C bond-forming reactions (like Suzuki or Stille couplings), and the propene chain can be further elaborated, making it a plausible, though not yet widely reported, intermediate for creating analogs of natural products. jcu.edu.au
Applications in Materials Chemistry as a Monomer or Ligand Precursor (excluding material properties)
The thiophene unit is a fundamental component of many conducting polymers and organic electronic materials. jcu.edu.aursc.org The structure of this compound contains features that make it a potential precursor for materials synthesis.
Monomer Precursor for Polymerization: The vinyl group (C=CH₂) of the propene moiety could potentially undergo polymerization through methods like free-radical or transition-metal-catalyzed polymerization. acs.org
Precursor for Cross-Coupling Polymerization: More significantly, the C-Br bond on the thiophene ring is a classic functional group for metal-catalyzed polycondensation reactions. rsc.org For example, it could be converted to a Stille (organotin) or Suzuki (boronic acid/ester) monomer and then polymerized with a suitable dihalo-aromatic co-monomer to synthesize conjugated polymers containing thiophene units. rsc.org
These applications remain largely theoretical for this specific molecule but are based on well-established principles of polymer chemistry. jcu.edu.aursc.org
Stereoselective Synthesis Leveraging the Propene Moiety
The double bond in the 2-chloro-1-propene fragment is a site for potential stereoselective transformations. Although the starting material is achiral, reactions across the double bond can generate one or more stereocenters.
Table 2: Potential Stereoselective Reactions
| Reaction Type | Reagents | Potential Outcome |
|---|---|---|
| Asymmetric Dihydroxylation | OsO₄, Chiral Ligand (e.g., AD-mix-β) | Creates a chiral diol with two new stereocenters. |
| Asymmetric Epoxidation | Chiral Catalyst (e.g., Jacobsen's catalyst) | Forms a chiral epoxide. |
These reactions are standard in modern organic synthesis for creating optically active molecules. mdpi.comnih.govmdpi.com Applying them to this compound could provide access to chiral building blocks for more advanced synthetic targets, even though specific examples for this substrate are not widely published. acs.org
Development of Novel Organometallic Complexes Using the Thienyl-Bromo Linkage
The carbon-bromine bond on the electron-rich thiophene ring is a prime site for reactions with transition metals. researchgate.net This reactivity is fundamental to many catalytic cycles but can also be used to synthesize stable organometallic complexes. researchgate.net
Oxidative Addition: The C-Br bond can undergo oxidative addition to low-valent transition metal centers, such as those of palladium(0) or nickel(0). This is the key initiation step in cross-coupling reactions like Suzuki, Stille, and Heck couplings, forming a thienyl-metal-bromide complex in situ. jcu.edu.aursc.org
Lithiation/Transmetalation: The bromine atom can be exchanged for lithium using an organolithium reagent (e.g., n-butyllithium) at low temperatures. rsc.org The resulting 2-lithiothiophene species is a potent nucleophile and can be reacted with various metal halides (e.g., MgBr₂, ZnCl₂, CuI) to form other organometallic reagents (Grignard, organozinc, or cuprate (B13416276) reagents). These can then be used in a wide array of subsequent reactions.
While often generated transiently for immediate use in a subsequent reaction, the potential to form and isolate specific organometallic complexes derived from this compound exists, providing tools for further synthetic innovation.
Future Research Directions and Unexplored Avenues for 3 5 Bromo 2 Thienyl 2 Chloro 1 Propene
Exploration of Novel Catalytic Transformations
The dual reactivity of 3-(5-Bromo-2-thienyl)-2-chloro-1-propene offers a rich platform for investigating novel catalytic transformations. The bromothiophene ring is an ideal handle for various cross-coupling reactions, a cornerstone of modern organic synthesis. Future research should systematically explore the utility of this compound in a range of palladium-catalyzed reactions. acs.orgresearchgate.net For instance, Suzuki-Miyaura cross-coupling reactions could be employed to introduce a wide array of aryl and heteroaryl substituents at the C5 position of the thiophene (B33073) ring. nih.govresearchgate.netnih.govnih.gov Similarly, Sonogashira, Heck, and Stille couplings could be investigated to forge carbon-carbon bonds, leading to the synthesis of complex conjugated systems. The development of new catalyst systems, perhaps utilizing more earth-abundant metals like nickel or copper, could offer more sustainable and economical alternatives to traditional palladium catalysts for these transformations. acs.org
The allylic chloride functionality presents a complementary site for catalytic functionalization. Transition-metal-catalyzed allylic substitution reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. rsc.org Research into copper-catalyzed SN2'-selective arylations with organoboron reagents could provide access to branched aryl-substituted derivatives. organic-chemistry.org Furthermore, cobalt-catalyzed couplings with functionalized diarylzinc reagents could yield SN2 products, tolerating a variety of functional groups. organic-chemistry.org A significant area of exploration would be the development of orthogonal catalytic strategies that allow for the selective functionalization of either the bromothiophene or the allylic chloride moiety, enabling a stepwise and controlled elaboration of the molecular scaffold.
Investigation of Photochemical Reactivity
The photochemical behavior of this compound is a largely uncharted territory with significant potential. Thiophene derivatives are known to participate in various photochemical transformations, including photosubstitution and photocyclization reactions. psu.edursc.orgmit.edu The irradiation of the title compound in the presence of arenes or other nucleophiles could lead to substitution of the bromine atom, a reaction that has been observed for other bromothiophenes. rsc.org The efficiency of such reactions often depends on the nature of the halogen, with iodo-derivatives typically showing higher reactivity. psu.edu
The allylic chloride group also introduces intriguing possibilities for photochemical reactions. It is known that allyl chloride can undergo C-Cl bond fission upon UV irradiation. swarthmore.eduacs.org This could potentially generate an allylic radical, which could then be trapped by various radical acceptors or participate in cyclization reactions. The interplay between the photochemical reactivity of the bromothiophene ring and the allylic chloride moiety could lead to novel and unexpected molecular rearrangements and constructions. For instance, intramolecular cyclization triggered by photolysis could yield fused heterocyclic systems. The use of photosensitizers could also be explored to control the reaction pathways and improve selectivity. acs.org
Development of Asymmetric Synthetic Routes
The creation of chiral molecules is of paramount importance in medicinal chemistry and materials science. nih.govmdpi.com this compound is an achiral molecule, but it possesses functionalities that are amenable to the introduction of chirality through asymmetric catalysis. A significant future research direction would be the development of enantioselective methods to functionalize the allylic chloride.
Transition-metal-catalyzed asymmetric allylic alkylation (AAA) is a well-established and powerful method for the enantioselective formation of C-C and C-X bonds. uwindsor.cascispace.comorganic-chemistry.org The reaction of this compound with various nucleophiles in the presence of a chiral catalyst, for example, based on palladium, rhodium, or iridium, could generate a wide range of enantioenriched products. acs.orgnih.gov Rhodium-catalyzed asymmetric Suzuki-Miyaura type cross-couplings have been successfully applied to racemic allylic chlorides, suggesting a potential route for the deracemization or kinetic resolution of related substrates. acs.orgnih.gov The development of catalytic systems that can control both regioselectivity (at the α or γ position of the allyl system) and enantioselectivity would be a particularly valuable endeavor.
Furthermore, the synthesis of chiral thiophene-containing structures is an active area of research. nih.govmdpi.com Once a chiral center is established via allylic substitution, subsequent transformations of the bromothiophene ring could lead to the synthesis of complex chiral molecules with potential applications in various fields.
Advanced Computational Modeling for Predictive Synthesis
Computational chemistry offers a powerful tool to predict reactivity, elucidate reaction mechanisms, and guide synthetic efforts. chemrxiv.org For this compound, density functional theory (DFT) calculations could be employed to investigate several key aspects. For example, modeling can help predict the relative reactivity of the C-Br bond on the thiophene ring versus the C-Cl bond of the allylic system in various catalytic cycles. This would be invaluable for designing selective, one-pot functionalization sequences.
Computational studies can also shed light on the mechanisms of potential reactions. For instance, the mechanism of nucleophilic aromatic substitution (SNAr) on substituted thiophenes has been investigated computationally, confirming the stepwise pathway. nih.gov Similar studies on the title compound could predict its susceptibility to SNAr and identify suitable nucleophiles and reaction conditions. Furthermore, computational modeling can be used to understand and predict the outcomes of photochemical reactions by analyzing the excited state properties of the molecule. nih.gov In the realm of asymmetric catalysis, computational models can help in understanding the origin of enantioselectivity by analyzing the transition states involving the chiral catalyst, substrate, and reagent. rsc.org This predictive power can accelerate the discovery of optimal catalysts and reaction conditions, reducing the need for extensive empirical screening.
Integration into Flow Chemistry Methodologies
Flow chemistry has emerged as a transformative technology in modern organic synthesis, offering advantages in terms of safety, efficiency, scalability, and reproducibility. nih.govresearchgate.net The application of flow chemistry to the synthesis and derivatization of this compound presents a promising research avenue. Many reactions that are challenging to perform in batch, such as those involving hazardous reagents, unstable intermediates, or requiring precise temperature control, can be safely and efficiently conducted in a continuous flow reactor. nih.gov
For instance, catalytic cross-coupling reactions involving the bromothiophene moiety could be optimized in a flow system, potentially allowing for higher yields and shorter reaction times. The precise control over reaction parameters in a microreactor could also help to minimize the formation of byproducts. nih.gov Furthermore, flow chemistry is particularly well-suited for photochemical reactions, ensuring uniform irradiation of the reaction mixture and improving the efficiency and scalability of photochemical transformations. acs.orgnih.gov Multi-step flow systems could be designed to perform sequential functionalization of the molecule without the need for isolating intermediates, streamlining the synthesis of complex derivatives. researchgate.netuc.pt The integration of in-line purification and analysis would further enhance the efficiency of such "telescoped" syntheses. unimi.it
Expanding the Scope of Derivatization for Academic Discovery
The true potential of this compound lies in its capacity as a versatile scaffold for the synthesis of a diverse library of new compounds. The strategic derivatization of this molecule can lead to novel structures with interesting electronic, optical, or biological properties. The bromothiophene unit is a common building block in the synthesis of organic semiconductors and conjugated polymers. acs.orgnih.gov Cross-coupling reactions can be used to introduce various aromatic and heteroaromatic units, leading to the formation of oligomers and polymers with tailored optoelectronic properties.
The allylic moiety can be transformed into a variety of other functional groups. For example, it can be converted into an alcohol, an amine, or an epoxide, which can then serve as handles for further synthetic manipulations. The combination of derivatization at both the thiophene ring and the side chain would allow for the creation of a vast chemical space of novel molecules. These new compounds could be screened for applications in materials science (e.g., as components of organic light-emitting diodes or solar cells) or in medicinal chemistry, as thiophene derivatives are known to exhibit a wide range of biological activities. nih.govcarewellpharma.inresearchgate.net
Q & A
Q. Table 1: Synthetic Method Comparison
| Method | Starting Materials | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Wittig Reaction | 5-Bromo-2-thiophenecarboxaldehyde, Allyl Chloride | 75–85 | 90–95 | By-product formation via β-hydride elimination |
| Halogen Exchange | 3-(5-Iodo-2-thienyl)-2-chloro-1-propene, NaBr | 60–70 | 85–90 | Requires Pd catalysis, longer reaction time |
What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
Answer:
- ¹H/¹³C NMR :
- Alkenyl protons : Doublet of doublets (δ 5.8–6.2 ppm) due to coupling with adjacent chlorine and thienyl protons.
- Thienyl protons : Distinct splitting patterns (δ 7.1–7.4 ppm) confirm bromine substitution .
- IR Spectroscopy : C=C stretch (~1630 cm⁻¹) and C-Cl stretch (~750 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 248 (M⁺) with isotopic clusters for Br/Cl .
How do the electronic properties of the thienyl ring influence reactivity in electrophilic substitution compared to phenyl analogs?
Answer:
The thienyl ring is more electron-rich than phenyl due to sulfur’s lone pairs, enhancing electrophilic substitution at the α-position. Computational studies (e.g., DFT) show:
- HOMO Localization : Higher electron density on the thienyl sulfur, directing electrophiles to C3/C5 positions.
- Reactivity Comparison : Thienyl derivatives react faster with nitrating agents than phenyl analogs but show lower regioselectivity .
What challenges arise in achieving regioselectivity during nucleophilic substitution at the chlorine site?
Answer:
The chlorine atom’s position adjacent to the double bond creates steric hindrance and electronic effects:
- Steric Effects : Bulky nucleophiles (e.g., tert-butoxide) favor elimination over substitution.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states for SN2 mechanisms.
- Temperature : Lower temperatures (0–10°C) reduce competing elimination pathways .
Q. Table 2: Nucleophilic Substitution Outcomes
| Nucleophile | Solvent | Temp (°C) | Product Ratio (Substitution:Elimination) |
|---|---|---|---|
| NH₃ | Ethanol | 25 | 80:20 |
| KCN | DMF | 50 | 65:35 |
How can researchers optimize purification to minimize by-products?
Answer:
- Recrystallization : Use hexane/diethyl ether (1:3) to remove allylic by-products.
- Column Chromatography : Gradient elution (hexane → 20% ethyl acetate) separates halogenated impurities.
- HPLC : Reverse-phase C18 columns resolve stereoisomers, if present .
What intermolecular interactions dominate the crystal packing of this compound?
Answer:
Single-crystal X-ray analysis reveals:
- C–H···π Interactions : Between thienyl H and adjacent aromatic systems (distance: 3.2–3.5 Å).
- Halogen Bonding : Br···Cl contacts (3.7 Å) stabilize the lattice .
How do bromine and chlorine substituents impact stability under storage?
Answer:
- Light Sensitivity : UV exposure degrades the double bond; store in amber vials.
- Moisture : Hydrolysis of C-Cl bond occurs in humid conditions; use desiccants.
- Long-term Stability : -20°C under argon prevents decomposition (>12 months) .
What are its applications as a synthetic intermediate?
Answer:
- Pharmaceuticals : Precursor to kinase inhibitors (e.g., via Suzuki coupling of the bromothienyl group) .
- Material Science : Building block for conjugated polymers with optoelectronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
